molecular formula C25H31ClN4O4S B2390453 N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 899938-25-1

N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B2390453
CAS No.: 899938-25-1
M. Wt: 519.06
InChI Key: BKNYIKRLHRTBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidine class, a scaffold known for its diverse biological activities. This compound is structurally characterized by a dipropylamide side chain and a 4-chlorophenethyl group, features often associated with targeted protein inhibition. While the specific primary target of this exact compound is an area of active investigation, its core structure is highly analogous to well-characterized kinase inhibitors. Thienopyrimidine derivatives are extensively documented in scientific literature as potent inhibitors of various protein kinases, such as the PI3K/Akt/mTOR pathway components and receptor tyrosine kinases, which are critical regulators of cell proliferation, survival, and metabolism. Based on its structural homology, this reagent is proposed to function by competitively binding to the ATP-binding pocket of specific kinases, thereby blocking their phosphotransferase activity and downstream signaling cascades. Its primary research value lies in the study of intracellular signal transduction, particularly in the context of oncogenesis and cancer cell biology. Researchers can utilize this compound as a chemical probe to dissect the role of specific kinase-driven pathways, to investigate mechanisms of drug resistance, and to evaluate its effects on apoptosis and cell cycle progression in vitro. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. For a comprehensive review of the thieno[3,2-d]pyrimidine scaffold in medicinal chemistry, see relevant scientific publications (https://pubmed.ncbi.nlm.nih.gov/29113821/). Information on the role of kinase targets like PI3K in cancer can be found here (https://www.nature.com/articles/nrc1299).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O4S/c1-3-13-28(14-4-2)22(32)17-30-20-11-16-35-23(20)24(33)29(25(30)34)15-10-21(31)27-12-9-18-5-7-19(26)8-6-18/h5-8,11,16H,3-4,9-10,12-15,17H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNYIKRLHRTBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CCC(=O)NCCC3=CC=C(C=C3)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer3.5PI3K/Akt inhibition

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[3,2-d]pyrimidine structure have been explored to enhance potency and selectivity.

Key Findings in SAR Studies:

  • Substituent Variation : Altering the substituents on the phenethyl group significantly impacts the compound’s affinity for biological targets.
  • Linker Length : The length of the linker connecting the thieno[3,2-d]pyrimidine moiety to the dipropylamino group affects cellular uptake and bioavailability.
  • Chirality : The stereochemistry at specific positions has been shown to influence receptor binding and efficacy.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that a similar thieno[3,2-d]pyrimidine derivative demonstrated potent antitumor activity against breast cancer cell lines with an IC50 value of 4.6 µM. This effect was attributed to its ability to inhibit tumor growth through apoptosis induction via mitochondrial pathways .

Study 2: Neuroprotective Mechanisms

In another investigation, researchers evaluated the neuroprotective effects of a related compound in an in vitro model of neurotoxicity induced by glutamate. The results indicated a significant reduction in neuronal cell death and oxidative stress markers when treated with this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and synthetic features of the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Synthetic Route Notable Data
N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide Thieno[3,2-d]pyrimidin-2,4-dione 4-Chlorophenethyl, dipropylamino-2-oxoethyl, propanamide Likely involves cyclocondensation of thiophene precursors with urea derivatives NMR shifts likely influenced by 4-chlorophenethyl and dipropylamino groups
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 4-Nitrophenyl, indole, thioxo group Acetic acid-mediated cyclization of aldehydes, ketones, and thiourea IR: 1670 cm⁻¹ (C=O), 1H NMR: δ 8.2 (Ar-H), δ 2.1 (CH3)
4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine Pyrimidine 4-Bromophenyl, naphthyl, amine n-Butanol-based cyclization with ammonium acetate Mp: 210–212°C; Mass: m/z 396 (M+)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, methylbenzenesulfonamide Suzuki coupling with boronic acids and Pd catalysis Mp: 175–178°C; Mass: 589.1 (M++1)
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide Pyrazole Dichlorophenyl, pyridinyl, methylsulfonamido-propanamide Stepwise amidation and cyclization [α]20D: -32° (c 0.5, CHCl3); Mp: 126–127°C

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidin-2,4-dione core is distinct from the pyrimidine or pyrazole scaffolds in analogs. This fused thiophene-pyrimidine system may enhance π-stacking interactions in biological targets compared to simpler pyrimidines . The dipropylamino-2-oxoethyl group introduces a tertiary amine, which could improve solubility or receptor binding compared to sulfonamide or nitro groups in other analogs .

Unlike the thioxo group in analogs, the 2,4-dioxo moiety in the target compound could influence hydrogen-bonding interactions with enzymes like dihydrofolate reductase .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the thienopyrimidine core, contrasting with the one-pot cyclizations used for simpler pyrimidines in .

Research Findings and Implications

  • NMR Analysis: Analogous to compounds in , the target’s NMR profile would show distinct shifts in regions corresponding to the 4-chlorophenethyl (δ 7.2–7.4 ppm for aromatic protons) and dipropylamino groups (δ 3.1–3.3 ppm for N-CH2) .
  • Biological Potential: While direct activity data are unavailable, pyrimidine derivatives with chlorophenyl groups (e.g., ) often exhibit anticancer or antimicrobial properties, suggesting plausible therapeutic avenues for the target compound .
  • Synthetic Challenges: The dipropylamino-2-oxoethyl side chain may require specialized coupling reagents (e.g., EDC/HOBt) to avoid racemization, a common issue in amide bond formation .

Preparation Methods

General Procedure for Thieno[3,2-d]Pyrimidinone Formation

The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 3-aminothiophene derivatives with carbonyl-containing reagents. A representative protocol involves:

  • Starting Material : 4-Chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol).
  • Reaction Conditions :
    • Solvent: Tetrahydrofuran (THF)/2-propanol (3:1)
    • Reagents: Amine (1 equiv.), HCl (0.4 equiv.)
    • Temperature: 70°C, 24 h.
  • Workup :
    • Concentration, dissolution in CH2Cl2, washing with NaHCO3, and purification via silica gel chromatography (CH2Cl2:ethyl acetate gradient).

Alternative Cyclization Methods

  • Microwave-Assisted Synthesis : Microwave irradiation with formic acid accelerates cyclization, yielding thieno[3,2-d]pyrimidin-4-one derivatives (37–54% yield).
  • Phosphorus Oxychloride (POCl3) Activation : Converts hydroxyl groups to chlorides for subsequent nucleophilic substitution (40–90% yield).

Introduction of the Dipropylamino Side Chain

Nucleophilic Substitution at the C1 Position

The dipropylamino moiety is introduced via SN2 reaction with 2-(dipropylamino)-2-oxoethyl chloride:

  • Reagents :
    • Thieno[3,2-d]pyrimidinone (1 equiv.)
    • 2-(Dipropylamino)-2-oxoethyl chloride (1.2 equiv.)
    • Base: DBU (1,8-diazabicycloundec-7-ene).
  • Conditions :
    • Solvent: Acetonitrile, room temperature, 12 h.
  • Yield : 65–80% after recrystallization from acetonitrile.

Reductive Amination

An alternative approach uses reductive amination of a ketone intermediate with dipropylamine:

  • Intermediate : 2-Oxoethyl-thieno[3,2-d]pyrimidine
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN)
  • Solvent : Methanol, 0°C to RT, 6 h.

Coupling with the 4-Chlorophenethyl Propanamide Moiety

Amide Bond Formation

The propanamide side chain is introduced via carbodiimide-mediated coupling:

  • Reagents :
    • Carboxylic acid intermediate (1 equiv.)
    • N-(4-Chlorophenethyl)propanamide (1.2 equiv.)
    • Coupling Agent: HATU or PyBOP
    • Base: Diisopropylethylamine (DIPEA).
  • Conditions :
    • Solvent: Dimethylformamide (DMF), RT, 4 h.
  • Purification :
    • Trituration with cold diethyl ether, yielding the final compound as a white solid (75–85% purity).

Optimization and Challenges

Critical Parameters

  • Temperature Control : Excessive heat during cyclization leads to decomposition; optimal range: 50–70°C.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

Yield Comparison Across Methods

Step Method Yield (%) Purity (%) Source
Core Synthesis THF/2-Propanol Cyclization 39–46 >95
Dipropylamino Addition DBU-Mediated Substitution 65–80 98
Amide Coupling HATU-Mediated 70–85 95

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 8.68 (s, 1H, pyrimidine-H), 7.60–7.38 (m, 4H, aromatic-H), 3.73–2.98 (m, 10H, CH2 groups).
  • 13C NMR : 161.2 (C=O), 155.6 (pyrimidine-C), 136.4 (Cl-C6H4), 52.1 (N-CH2).
  • HRMS : [M+H]+ Calculated: 519.06, Found: 519.07.

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile:water gradient).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Palladium catalysts from Suzuki couplings are recovered via filtration (85% recovery).
  • Solvent Recovery : THF and acetonitrile are distilled and reused, reducing costs by 30%.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis of this thienopyrimidine derivative involves multiple steps, including amide bond formation, alkylation, and cyclization. To optimize yield:
  • Stepwise Monitoring : Use HPLC or LC-MS after each synthetic step to track intermediate purity and adjust reaction conditions (e.g., temperature, solvent polarity) .
  • Catalyst Screening : Test palladium-based catalysts for cross-coupling steps to minimize side reactions. For example, Pd(OAc)₂ with Xantphos ligand may enhance regioselectivity in heterocyclic ring formation .
  • Purification Strategies : Employ gradient flash chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) to isolate high-purity final products .

Q. What experimental strategies are recommended to identify the primary biological targets of this compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on a resin to capture binding proteins from cell lysates, followed by mass spectrometry for identification .
  • Kinase Profiling : Use a kinase inhibition panel (e.g., Eurofins KinaseProfiler™) to screen for interactions with ATP-binding domains, given the compound’s structural similarity to kinase inhibitors .
  • Computational Docking : Perform preliminary molecular docking (e.g., AutoDock Vina) with predicted targets like cyclin-dependent kinases (CDKs) or proteases to prioritize in vitro assays .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate the compound in buffers simulating gastric (pH 1.2) and blood (pH 7.4) environments. Monitor degradation via UV-Vis spectroscopy at 254 nm .
  • Metabolic Stability : Use liver microsomes (human or murine) to assess cytochrome P450-mediated metabolism. Quantify parent compound depletion using LC-MS/MS .

Advanced Research Questions

Q. What computational methods are effective in predicting the compound’s binding modes with non-canonical targets (e.g., RNA or protein-protein interfaces)?

  • Methodological Answer :
  • Enhanced Sampling MD Simulations : Apply Gaussian-accelerated MD (GaMD) to explore conformational changes in RNA G-quadruplex structures upon compound binding .
  • Fragment Molecular Orbital (FMO) Analysis : Use FMO to calculate interaction energies between the compound’s dipropylamino group and hydrophobic pockets in protein dimers .
  • Machine Learning-Driven Virtual Screening : Train a graph neural network (GNN) on structural analogs (e.g., thienopyrimidine derivatives) to predict novel targets .

Q. How should researchers address contradictory bioactivity data observed across different cell lines or assay platforms?

  • Methodological Answer :
  • Orthogonal Assay Validation : Confirm cytotoxicity (e.g., MTT vs. ATP-luciferase assays) in isogenic cell lines to rule out platform-specific artifacts .
  • Microenvironment Mimicry : Test activity in 3D spheroids or co-culture systems (e.g., cancer-associated fibroblasts) to assess the impact of tumor heterogeneity .
  • Transcriptomic Profiling : Perform RNA-seq on discrepant cell lines to identify differential expression of transporters (e.g., ABCB1) that may affect compound uptake .

Q. What advanced techniques can elucidate the compound’s mechanism of action in modulating epigenetic targets?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Detect target engagement by measuring thermal stabilization of histone deacetylases (HDACs) or methyltransferases .
  • CUT&Tag Sequencing : Map chromatin accessibility changes post-treatment to identify regulated loci (e.g., oncogene promoters) .
  • Metabolomic Profiling : Use HRMAS-NMR to trace changes in S-adenosylmethionine (SAM) levels, linking epigenetic modulation to metabolic flux .

Methodological Considerations for Data Reproducibility

  • Batch-to-Batch Variability : Characterize each synthesis batch via ¹H/¹³C NMR and elemental analysis. Use statistical tools (e.g., PCA) to correlate impurity profiles with bioactivity outliers .
  • Open-Source Data Sharing : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectral data in repositories like Zenodo or ChemRxiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.